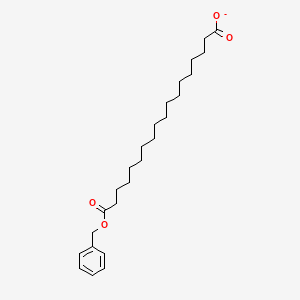
Octadecanedioic acid, 1-(phenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanedioic acid, 1-(phenylmethyl) ester is an organic compound that belongs to the class of esters It is derived from octadecanedioic acid, a long-chain dicarboxylic acid, and benzyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octadecanedioic acid, 1-(phenylmethyl) ester can be synthesized through the esterification of octadecanedioic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to combine and form the ester.
The general reaction can be represented as follows:
Octadecanedioic acid+Benzyl alcoholCatalystMono-benzyl octadecandioate+Water
Industrial Production Methods
In an industrial setting, the production of mono-benzyl octadecandioate may involve continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecanedioic acid, 1-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Octadecanedioic acid and benzyl alcohol.
Reduction: Octadecanediol and benzyl alcohol.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octadecanedioic acid, 1-(phenylmethyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of mono-benzyl octadecandioate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The ester group can undergo hydrolysis to release octadecanedioic acid and benzyl alcohol, which may further participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Octadecanedioic acid, 1-(phenylmethyl) ester can be compared with other similar compounds, such as:
Mono-benzyl hexadecanedioate: Similar structure but with a shorter carbon chain.
Mono-benzyl dodecanedioate: Another ester with a shorter carbon chain.
Mono-benzyl eicosandioate: Similar structure but with a longer carbon chain.
Uniqueness
This compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its applications and reactivity may differ from those of shorter or longer chain esters, making it valuable for specific research and industrial purposes.
Eigenschaften
Molekularformel |
C25H39O4- |
|---|---|
Molekulargewicht |
403.6 g/mol |
IUPAC-Name |
18-oxo-18-phenylmethoxyoctadecanoate |
InChI |
InChI=1S/C25H40O4/c26-24(27)20-16-11-9-7-5-3-1-2-4-6-8-10-12-17-21-25(28)29-22-23-18-14-13-15-19-23/h13-15,18-19H,1-12,16-17,20-22H2,(H,26,27)/p-1 |
InChI-Schlüssel |
XVVPERDGHHTWJI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















